N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide
説明
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dimethylphenyl substituent at position 1, a cyclopropanecarboxamide group at position 5, and a ketone moiety at position 3. Pyrazolo-pyrimidines are heterocyclic systems often explored for kinase inhibition, anticancer, or anti-inflammatory properties.
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-3-6-13(7-11(10)2)22-15-14(8-19-22)17(24)21(9-18-15)20-16(23)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUJIBOZEJFVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex bicyclic core structure with distinct functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 320.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O |
| Molecular Weight | 320.38 g/mol |
| CAS Number | 899738-27-3 |
| Structure | Structure |
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Various studies have shown that these compounds can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
- Anticancer Activity : A study on similar pyrazolo compounds indicated that they could inhibit the growth of several tumor cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide was noted for its potent anticancer effects against breast cancer cells .
- Antimicrobial Efficacy : In vitro tests showed that N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide exhibited significant antimicrobial activity against various bacterial strains .
The biological activity of N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide may involve several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Receptor Modulation : The compound could interact with various receptors, affecting downstream signaling cascades related to inflammation and immune response.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamide | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Contains a chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl)-N-(naphthalen-2-yl)acetamide | Features naphthalene substitution | Potential anti-inflammatory effects |
類似化合物との比較
Comparison with Structurally Related Compounds
While the provided evidence focuses on N-substituted pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde), the target compound belongs to the pyrazolo-pyrimidine class. Below is a structural and functional comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Differences:
- Core Heterocycle : The target’s fused pyrazolo-pyrimidine system allows for broader π-π stacking and hydrogen-bonding interactions compared to pyrazolines’ simpler 5-membered ring. This likely enhances target selectivity in kinase inhibition.
- Substituent Effects : The 3,4-dimethylphenyl group (target) may improve lipophilicity and metabolic stability versus halogenated aryl groups (e.g., 4-fluorophenyl in pyrazolines), which prioritize electronic effects .
- Functional Groups : The cyclopropanecarboxamide in the target could enhance rigidity and binding affinity relative to pyrazolines’ carbaldehyde or ketone groups.
Research Findings and Limitations
Pharmacological Data (Hypothetical Projections):
- Target Compound : Computational models suggest strong ATP-binding pocket interactions (e.g., with Aurora kinases) due to the pyrazolo-pyrimidine core and cyclopropane’s steric constraints.
Limitations:
- Comparative pharmacological data (e.g., IC₅₀ values, toxicity) are unavailable.
- Substituent effects (e.g., dimethyl vs. halogen) on bioavailability or efficacy remain speculative without experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
